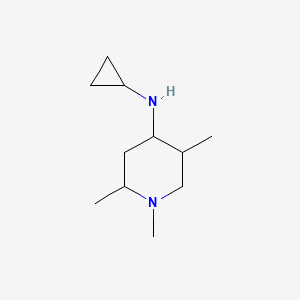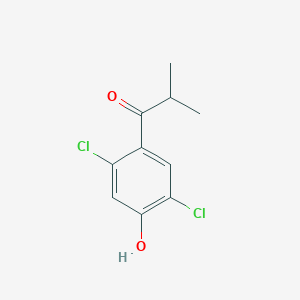
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of hydroxyphenyl ketones This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a methylpropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorophenol with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting microbial cell membranes, or scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
2,5-Dichloro-4-hydroxybenzophenone: Similar structure but with a benzophenone moiety.
2,5-Dichloro-4-hydroxyacetophenone: Similar structure but with an acetophenone moiety.
2,5-Dichloro-4-hydroxypropiophenone: Similar structure but with a propiophenone moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylpropanone group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10Cl2O2 |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-8(12)9(13)4-7(6)11/h3-5,13H,1-2H3 |
InChI-Schlüssel |
NXQOUTXNDZADNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


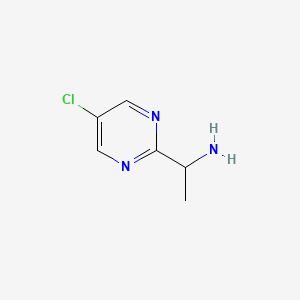
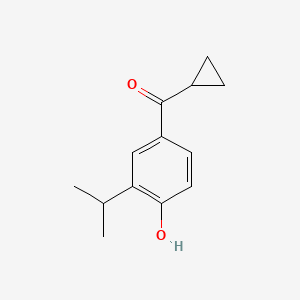
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
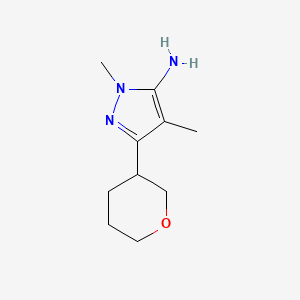
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)

